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molecular formula C11H15BO3S B8761135 4-(Tetrahydro-2H-pyran-2-ylsulfanyl)phenylboronic acid

4-(Tetrahydro-2H-pyran-2-ylsulfanyl)phenylboronic acid

Cat. No. B8761135
M. Wt: 238.12 g/mol
InChI Key: QZDAYZLVCKIOFT-UHFFFAOYSA-N
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Patent
US08481733B2

Procedure details

To a stirred mixture of 4-mercaptophenylboronic acid (20.7 mg, 0.135 mmol) in DCM (2.00 mL) was added dihydropyran (0.06140 mL, 0.6730 mmol) and pyridinium p-toluenesulfonate (3.38 mg, 0.0135 mmol) at 0° C. The resulting mixture was then stirred at rt overnight. Solvent was then removed under reduced pressure to give crude product which was used for next step without further purification.
Quantity
20.7 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.0614 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][CH:3]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[S:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20.7 mg
Type
reactant
Smiles
SC1=CC=C(C=C1)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.0614 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
3.38 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was used for next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(CCCC1)SC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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